molecular formula C21H24N4O2 B2985509 2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide CAS No. 862810-63-7

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide

Cat. No.: B2985509
CAS No.: 862810-63-7
M. Wt: 364.449
InChI Key: DUZRPOOGYKMTKO-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide is a complex organic compound featuring a cyclohexyl group, an imidazo[1,2-a]pyrimidin-2-yl moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). This can be achieved through multicomponent reactions, condensation reactions, and intramolecular cyclizations[{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... The cyclohexyl and methoxyphenyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and acylation processes[{{{CITATION{{{_2{Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and ... - MDPI](https://www.mdpi.com/1420-3049/25/22/5226).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used under acidic conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound might be used in the production of advanced materials or as a component in chemical processes that require its unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrimidines: : These compounds share the imidazo[1,2-a]pyrimidin-2-yl core structure[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Cyclohexyl derivatives: : Compounds containing cyclohexyl groups are structurally similar.

  • Methoxyphenyl derivatives: : Compounds with methoxyphenyl groups are also related.

Uniqueness

2-Cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide is unique due to its combination of the cyclohexyl, imidazo[1,2-a]pyrimidin-2-yl, and methoxyphenyl groups. This combination of functional groups may confer specific properties and reactivity that are not found in other similar compounds.

Properties

IUPAC Name

2-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-11-5-10-22-21(25)24-18)13-17(19)23-20(26)12-15-6-3-2-4-7-15/h5,8-11,13-15H,2-4,6-7,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZRPOOGYKMTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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